(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Overview
Description
1a,1b-dihomo Prostaglandin E2 (PGE2) is a rare polyunsaturated fatty acid first identified in extracts of sheep vesicular gland microsomes, known to contain COX, incubated with adrenic acid. 1a,1b-dihomo PGE2 has also been identified in conditioned media of RAW 264.7 macrophages stimulated with endotoxin and arachidonic acid (AA; ). This product is thought to be produced by elongation of AA to adrenic acid, which is then metabolized sequentially by COX and PGE synthase.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Properties : Research demonstrated the synthesis of fatty acid hydrazides derived from similar acids, which were used to create biologically active compounds with notable antibacterial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
Natural Product Synthesis
- Production by Mangrove Endophytes : A study isolated new compounds from a mangrove endophyte, which are structurally similar to the acid , showcasing the diversity of natural products and their potential applications in drug discovery (Guan et al., 2005).
Organic Synthesis Techniques
- Stereocontrol in Synthesis : Research on the synthesis of complex organic molecules, including a study using silicon-containing compounds for stereocontrol, highlights the intricacies of synthesizing structurally related compounds (Fleming & Lawrence, 1998).
Analytical Chemistry
- Mass Spectrometry of Unsaturated δ-Lactones : A study on the mass spectra of δ-lactones of related acids provides insights into the analytical techniques used for characterizing such compounds (Urbach, Stark, & Nobuhara, 1972).
Biochemical Applications
- Biological Oxidative Damage and Inflammation Biomarkers : A study evaluating urinary metabolites structurally similar to the acid as biomarkers of oxidative damage and inflammation in cigarette smokers highlights the biochemical relevance of such compounds (Carmella et al., 2019).
properties
IUPAC Name |
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJEXAWAIJTRO-ULHTUUQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)C1C/C=C\CCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |
CAS RN |
26198-80-1 | |
Record name | 1a,1b-Dihomoprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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